molecular formula C53H79NO17 B13403631 N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin

N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin

Cat. No.: B13403631
M. Wt: 1002.2 g/mol
InChI Key: NONBFTKLNAJHMX-SVOUBFAFSA-N
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Description

N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2’-(phenylmethylcarbonate) Erythromycin is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is an intermediate useful in the synthesis of N-Demethyl-N-formylclarithromycin, which is an impurity of the semi-synthetic macrolide antibiotic Clarithromycin. The molecular formula of this compound is C53H79NO17, and it has a molecular weight of 1002.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2’-(phenylmethylcarbonate) Erythromycin involves multiple steps, including the protection and deprotection of functional groups, as well as selective methylation and demethylation reactions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2’-(phenylmethylcarbonate) Erythromycin undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce demethylated or deoxygenated products.

Scientific Research Applications

N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2’-(phenylmethylcarbonate) Erythromycin has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other macrolide antibiotics and related compounds.

    Biology: Studied for its potential effects on bacterial growth and resistance mechanisms.

    Medicine: Investigated for its potential therapeutic applications and as a reference standard in pharmaceutical research.

    Industry: Utilized in the development of new antibiotics and other bioactive compounds.

Mechanism of Action

The mechanism of action of N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2’-(phenylmethylcarbonate) Erythromycin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This compound binds to the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death. The molecular targets and pathways involved include the inhibition of peptidyl transferase activity and the disruption of ribosomal function.

Comparison with Similar Compounds

Similar Compounds

    Erythromycin: The parent compound, a widely used macrolide antibiotic.

    Clarithromycin: A semi-synthetic derivative of erythromycin with improved pharmacokinetic properties.

    Azithromycin: Another macrolide antibiotic with a broader spectrum of activity and longer half-life.

Uniqueness

N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2’-(phenylmethylcarbonate) Erythromycin is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications may enhance its stability, solubility, and bioavailability compared to other macrolide antibiotics.

Properties

Molecular Formula

C53H79NO17

Molecular Weight

1002.2 g/mol

IUPAC Name

benzyl [(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyl-4-[methyl(phenylmethoxycarbonyl)amino]oxan-3-yl] carbonate

InChI

InChI=1S/C53H79NO17/c1-14-39-53(10,61)44(56)32(4)41(55)30(2)26-52(9,63-13)46(33(5)42(34(6)47(58)68-39)69-40-27-51(8,62-12)45(57)35(7)67-40)71-48-43(70-50(60)65-29-37-23-19-16-20-24-37)38(25-31(3)66-48)54(11)49(59)64-28-36-21-17-15-18-22-36/h15-24,30-35,38-40,42-46,48,56-57,61H,14,25-29H2,1-13H3/t30-,31-,32+,33+,34-,35+,38+,39-,40+,42+,43-,44-,45+,46-,48+,51-,52-,53-/m1/s1

InChI Key

NONBFTKLNAJHMX-SVOUBFAFSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C(=O)OCC4=CC=CC=C4)OC(=O)OCC5=CC=CC=C5)(C)OC)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C(=O)OCC4=CC=CC=C4)OC(=O)OCC5=CC=CC=C5)(C)OC)C)C)O)(C)O

Origin of Product

United States

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